molecular formula C11H10ClN3O2 B1601311 Ethyl 5-chloro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 98475-61-7

Ethyl 5-chloro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B1601311
CAS No.: 98475-61-7
M. Wt: 251.67 g/mol
InChI Key: ZLCQCPKHUHXGSJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

98475-61-7

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 5-chloro-1-pyridin-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3

InChI Key

ZLCQCPKHUHXGSJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)Cl

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product from Example 4, 21.6 g, was dissolved in 100 mL of concentrated hydrochloric acid at 0° C. To this resulting clear solution was added a solution of sodium nitrite, 7.3 g, in 10 mL of water at 0° C. during 15 minutes. The resulting suspension was stirred an additional 30 minutes then added portionwise during 10 minutes to a solution of cuprous chloride, 9.3 g, in 100 mL concentrated hydrochloric acid. The reaction was very exothermic and accompanied by rapid nitrogen evolution. The suspension was then heated on the steambath until a test for diazonium salts was negative. The contents of the flask were cooled and the pH of the suspension adjusted to 8 with ammonium hydroxide and finally diluted with 100 mL of water. The solid were removed from the reaction by filtration through Celite® and the aqueous filtrate was washed with 200 mL of methylene chloride. After separating and drying the organic solution with anhydrous sodium sulfate, 17.4 g of a light brown oil was isolated after removal of the solvent by evaporation. The crude oil was flash chromatographed in Kieselgel 60, 230-400 mesh, using 1-1 hexanes/ethyl acetate as the eluent. 14.2 g of the title compound was obtained melting at 52°-53° C.
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100 mL
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[Compound]
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cuprous chloride
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100 mL
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diazonium salts
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10 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (200 mg, 0.861 mmol) and copper (II) chloride (116 mg, 0.861 mmol) in 1,2-dichloroethane (8 mL) was added tert-butyl nitrite (0.154 mL, 1.292 mmol). The reaction mixture was stirred at rt for 16 hrs. The reaction mixture was diluted with 30 mL of dichloromethane and was washed with 10 mL of 2M NH4OH solution, 10 mL of brine and dried over Na2SO4. Filtration and concentration yielded a crude product which was purified on silica gel column eluting with hexanes/EtOAc to afford ethyl 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
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200 mg
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reactant
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0.154 mL
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reactant
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8 mL
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reactant
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116 mg
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catalyst
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30 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (200 mg, 0.861 mmol) and 1-chloropyrrolidine-2,5-dione (172 mg, 1.292 mmol) in dichloromethane (8 mL) was added tert-butyl nitrite (0.154 mL, 1.292 mmol). The reaction mixture was stirred at rt for 30 minutes, after which time it was concentrated to yield a crude product which was purified on a silica gel column eluting with hexanes/EtOAc to yield ethyl 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. The material from Method 1 and Method 2 were combined (106 mg, 0.42 mmol). HPLC ret. time=2.50 min. HPLC: Column: YMC S5 COMBISCREEN® 4.6×50 mm; Gradient time: 4 min; Flow rate=4 mL/min; Solvent A=10% MeOH—90% Water—0.2% H3PO4; Solvent B=90% MeOH—10% water—0.2% H3PO4; Start % B=0; Final % B=100. LC-MS: M+1=252.1. 1H NMR (400 MHz, MeOD) δ ppm 8.61 (1 H, dd, J=4.89, 1.13 Hz), 8.16 (1 H, s), 8.09 (1 H, td, J=7.78, 1.76 Hz), 7.74 (1 H, d, J=8.03 Hz), 7.57 (1 H, ddd, J=7.53, 4.77, 1.00 Hz), 4.36 (2 H, q, J=7.28 Hz), 1.38 (3 H, t, J=7.15 Hz).
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200 mg
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Reaction Step One
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172 mg
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reactant
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0.154 mL
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reactant
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8 mL
Type
solvent
Reaction Step One

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